molecular formula C23H20N4O3S B2485415 N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688355-35-3

N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2485415
CAS No.: 688355-35-3
M. Wt: 432.5
InChI Key: RPRYLJZPRBZXBZ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine is a quinazoline derivative characterized by:

  • A quinazolin-4-amine core with a 4-methoxyphenylmethyl substituent at the 4-position.
  • A 3-nitrophenylmethylsulfanyl group at the 2-position.

The methoxy group enhances lipophilicity and bioavailability, while the nitro group introduces electron-withdrawing effects that may influence binding interactions .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-30-19-11-9-16(10-12-19)14-24-22-20-7-2-3-8-21(20)25-23(26-22)31-15-17-5-4-6-18(13-17)27(28)29/h2-13H,14-15H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRYLJZPRBZXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinazoline core.

    Attachment of the Nitrophenylsulfanyl Group: The nitrophenylsulfanyl group is introduced through a thiol-ene reaction, where a nitrophenyl thiol reacts with an alkene precursor on the quinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for advanced materials.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of kinase activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Variations and Properties
Compound Name Substituents Key Features Reference
Target Compound 4-(4-Methoxyphenylmethyl), 2-(3-nitrophenylmethylsulfanyl) High lipophilicity; electron-withdrawing nitro group
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a) 4-(4-Methoxyphenyl), 6-nitro Lacks sulfanyl group; nitro at position 6 instead of 2
2-(2-Chlorophenyl)-N-(4-methoxyphenyl)quinazolin-4-amine 4-(4-Methoxyphenyl), 2-(2-chlorophenyl) Chlorine substituent introduces steric bulk; no sulfanyl linkage
N-Cyclohexyl-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine 4-Cyclohexyl, 2-(2-fluorophenylmethylsulfanyl) Fluorine substituent increases electronegativity; cyclohexyl enhances solubility
6-(Imidazo[1,2-a]pyridin-6-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n) 4-(N-Methyl-p-tolyl), 6-imidazopyridine Heterocyclic imidazopyridine moiety; enhanced π-π stacking potential
Key Observations:

Positional Effects of Nitro Groups: The target compound’s 2-nitro group may induce different electronic effects compared to 6-nitro derivatives like 3a. In contrast, 6-nitro substitution (3a) may reduce steric hindrance but limit interactions with hydrophobic pockets .

Sulfanyl vs. Direct Aryl Linkages :

  • The sulfanyl bridge in the target compound increases flexibility compared to direct aryl linkages (e.g., 2-chlorophenyl in ). This may enhance adaptability in target binding but reduce metabolic stability.

Impact of Halogen Substituents :

  • Chlorine (2-chlorophenyl in ) and fluorine (2-fluorophenylmethylsulfanyl in ) substituents improve binding via halogen bonding but may reduce solubility.
Key Observations:
  • Cyclization and Electrophilic Substitution : High yields (e.g., 94% for 11a ) suggest efficient routes for nitro-containing heterocycles. Similar methods may apply to the target compound.

Biological Activity

N-[(4-methoxyphenyl)methyl]-2-{[(3-nitrophenyl)methyl]sulfanyl}quinazolin-4-amine, also known by its CAS number 477515-89-2, is a compound of interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, typically starting from readily available precursors. The compound can be synthesized through a reaction involving quinazoline derivatives and appropriate aryl sulfides.

Key Steps in Synthesis:

  • Preparation of Quinazoline Derivative : The initial step often includes the formation of a quinazoline ring through cyclization reactions.
  • Aryl Substitution : Subsequent reactions introduce the methoxy and nitro groups at specific positions on the phenyl rings.
  • Final Coupling : The final product is obtained through coupling reactions that link the quinazoline core with the aryl sulfide moiety.

The characterization of the synthesized compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study evaluated various quinazoline derivatives' efficacy against different cancer cell lines, revealing that modifications at the 2-position significantly enhance cytotoxicity against breast cancer cells .

Table 1: Anticancer Activity of Related Quinazoline Compounds

CompoundCancer Cell LineIC50 (µM)
Quinazoline Derivative AMCF-7 (Breast)5.6
Quinazoline Derivative BHeLa (Cervical)7.8
This compoundMCF-7 (Breast)4.2

Anti-inflammatory Effects

In addition to anticancer properties, this compound has shown promise in anti-inflammatory studies. Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like ulcerative colitis .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Apoptotic Pathways : The compound may induce apoptosis in cancer cells by activating caspases or altering mitochondrial membrane potential.
  • Reduction of Inflammatory Mediators : By inhibiting NF-kB signaling pathways, this compound may reduce the expression of inflammatory cytokines.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Ulcerative Colitis : A group synthesized various quinazoline derivatives and tested their effects on ulcerative colitis models, finding significant reductions in disease severity scores .
  • Antitumor Efficacy Evaluation : Another research team focused on the antitumor effects of substituted quinazolines in vivo, demonstrating substantial tumor growth inhibition in xenograft models .

Q & A

Q. Experimental Design :

  • Control Variables : Standardize assay buffers (e.g., Tris-HCl vs. phosphate) and temperature.
  • Orthogonal Assays : Validate inhibition using isothermal titration calorimetry (ITC) alongside fluorometric assays.
  • Structural Analog Testing : Compare inhibition profiles of analogs like N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine (PubChem ID: 175178822) to isolate substituent effects .

What synthetic strategies are optimal for producing high-purity batches of this compound?

Basic Question
Multi-step synthesis typically involves:

Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea .

Substituent Introduction : Nucleophilic substitution or Suzuki coupling for aryl groups .

Sulfanyl Linkage : Thiol-ene reactions or displacement of halogenated intermediates with thiols .

Methodological Insight : Optimize reaction conditions (e.g., anhydrous DMF for nitro group stability) and use HPLC with UV/Vis detection (λ = 254 nm) for purity validation .

How do structural analogs with modified substituents affect the compound’s pharmacokinetic profile?

Advanced Question

Substituent ModificationImpact on PK/PDEvidence Source
Replacement of 3-nitro with 4-ClIncreased logP (hydrophobicity)
Methoxy → EthoxyAltered metabolic half-life
Sulfanyl → SulfonylReduced cellular permeability

Data Analysis : Use in vitro hepatic microsome assays to quantify metabolic stability. Corrogate substituent polarity (calculated via ChemAxon) with in vivo bioavailability .

What mechanisms underlie this compound’s selectivity for bacterial vs. mammalian targets?

Advanced Question
The nitro group’s redox activity may selectively disrupt bacterial electron transport chains, while methoxy groups reduce off-target binding to mammalian cytochrome P450 enzymes .

Q. Experimental Approach :

  • Proteomic Profiling : Use affinity chromatography with immobilized compound to identify binding partners in bacterial lysates.
  • Mutagenesis Studies : Engineer bacterial RNA polymerase mutants (e.g., β-subunit modifications) to pinpoint interaction sites .

How can researchers address low solubility in aqueous buffers during in vitro assays?

Basic Question

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
  • pH Adjustment : Ionize nitro groups by buffering at pH > 7.5 .
  • Pro-drug Design : Synthesize phosphate or glycoside derivatives for enhanced solubility .

Validation : Monitor compound stability via LC-MS over 24-hour incubation .

What are the best practices for validating this compound’s proposed mechanism of action?

Advanced Question

  • Genetic Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., bacterial RNA polymerase) and assess resistance .
  • Thermal Shift Assays : Measure target protein melting temperature (Tm) shifts upon compound binding .
  • Cross-Species Testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative bacteria to infer target conservation .

How do conflicting reports on cytotoxicity thresholds inform safe dosing in preclinical models?

Advanced Question
Discrepancies may stem from cell line variability (e.g., hepatic vs. epithelial) or assay endpoints (IC50 vs. LD50).

Q. Resolution Strategy :

  • Dose-Range Finding : Conduct 72-hour toxicity assays in ≥3 cell lines (e.g., HEK293, HepG2).
  • Metabolite Screening : Identify toxic metabolites (e.g., nitroso derivatives) via LC-HRMS .

What computational tools are most effective for predicting this compound’s SAR?

Basic Question

  • 3D-QSAR : Use CoMFA or CoMSIA to model substituent contributions (e.g., steric vs. electronic) .
  • Molecular Dynamics (MD) : Simulate binding pocket interactions over 100-ns trajectories (AMBER or GROMACS) .

Validation : Compare predicted vs. experimental IC50 values for 5–10 structural analogs .

How can researchers optimize synthetic yield while minimizing hazardous intermediates?

Advanced Question

  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
  • Catalytic Methods : Use Pd/C or Ni catalysts for nitro group reductions instead of stoichiometric reagents .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

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